![molecular formula C6H14N2 B033968 Azepan-4-amine CAS No. 108724-15-8](/img/structure/B33968.png)
Azepan-4-amine
Overview
Description
Azepan-4-amine is a compound with the molecular formula C6H14N2 and a molecular weight of 114.19 . It is also known by other names such as Hexahydro-1H-Azepin-4-amine and 4-Aminoazepane . It is a solid substance with a boiling point of 79-80°C at 10 mmHg .
Synthesis Analysis
Azepane-based compounds are synthesized using various methods such as ring-closing reactions, ring-expansion reactions of cyclic compounds, and multistep sequences . A recent method involves a two-step [5 + 2] annulation, which has shown high regioselectivities and good to excellent diastereoselectivities .
Molecular Structure Analysis
The InChI code for Azepan-4-amine is 1S/C6H14N2/c7-6-2-1-4-8-5-3-6/h6,8H,1-5,7H2 and the InChI key is ZRNRPJNPCUSWGU-UHFFFAOYSA-N . The compound has a total of 22 bonds, including 8 non-H bonds, 1 seven-membered ring, 1 primary amine (aliphatic), and 1 secondary amine (aliphatic) .
Chemical Reactions Analysis
The synthesis of the azepane ring involves different synthetic approaches such as ring-closing reactions, ring-expansion reactions of cyclic compounds, and multistep sequences . The reaction of monoamines also depends on the application protocol, membrane voltage, conditioning, and activating pH .
Physical And Chemical Properties Analysis
Azepan-4-amine has a molecular weight of 114.19 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 2 . The compound has a Rotatable Bond Count of 0 and a Topological Polar Surface Area of 38 Ų .
Scientific Research Applications
Organic Chemistry
Amines, characterized by the presence of one or more nitrogen atoms bonded to carbon atoms, are versatile organic compounds with a broad range of applications across chemistry . Azepan-4-amine, as an amine, can be used as a building block in organic synthesis . Its diverse reactivity enables the construction of complex molecules, including pharmaceuticals, agrochemicals, and natural products, through various functionalization reactions and transformations .
Medicinal Chemistry
In medicinal chemistry, amines serve as essential components of drugs and bioactive molecules . The development of novel amine-based therapeutics, including receptor ligands, enzyme inhibitors, and anticancer agents, continues to be a prominent area of research . Azepan-4-amine, due to its amine properties, could potentially be used in the development of these therapeutics .
Materials Science
Amines play crucial roles in materials science, contributing to the design and fabrication of polymers, catalysts, sensors, and functional materials . Their unique electronic, optical, and mechanical properties make them suitable for applications in organic electronics, photovoltaics, and biomaterials, among others . Azepan-4-amine, as an amine, could be used in these applications .
Sustainable Technologies
Recent advances in amine chemistry have led to innovative applications in sustainable technologies, including catalytic transformations, renewable energy, and environmental remediation . Amines are increasingly recognized for their potential in carbon capture, energy storage, and the synthesis of green chemicals . Azepan-4-amine, due to its amine properties, could potentially be used in these applications .
Synthetic Chemistry
Azepane derivatives have been widely used as key intermediates in synthetic chemistry . Azepan-4-amine, as an azepane derivative, could be used as a key intermediate in various synthetic chemistry applications .
Biological Applications
Azepane derivatives have found very important applications in biology as novel inhibitors, antidiabetics, anticancer and DNA binding reagents . Azepan-4-amine, as an azepane derivative, could potentially be used in these biological applications .
Future Directions
Azepane-based compounds continue to play great synthetic relevance because of their different biological activities such as anti-cancer, antimicrobial, anti-Alzheimer’s disease, and anticonvulsant activity . New synthetic methods for the construction of azepane derivatives endowed with relevant biological activity and good pharmacological profiles are expected in the near future .
Mechanism of Action
Target of Action
Azepan-4-amine, also known as 4-azepanamine, is a small molecule with a seven-membered nitrogen-containing heterocycle . The primary target of Azepan-4-amine is the cAMP-dependent protein kinase catalytic subunit alpha . This enzyme plays a crucial role in various cellular processes, including metabolism, transcription, cell cycle progression, and cell differentiation .
Mode of Action
It is known that the compound interacts with its target, the camp-dependent protein kinase catalytic subunit alpha, through a mechanism that is yet to be elucidated . This interaction could potentially lead to changes in the enzyme’s activity, thereby affecting the cellular processes it is involved in.
Biochemical Pathways
These pathways could include those involved in cell growth, proliferation, and differentiation .
Pharmacokinetics
It has a molecular weight of 114.19 and a boiling point of 79-80°C at 10 mmHg . These properties could potentially influence the compound’s bioavailability, although further studies are needed to confirm this.
Result of Action
Given its interaction with the cAMP-dependent protein kinase catalytic subunit alpha, it is plausible that the compound could influence cellular processes regulated by this enzyme, potentially leading to changes in cell growth, proliferation, and differentiation .
properties
IUPAC Name |
azepan-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c7-6-2-1-4-8-5-3-6/h6,8H,1-5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRNRPJNPCUSWGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCNC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50400213 | |
Record name | Azepan-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50400213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Azepan-4-amine | |
CAS RN |
108724-15-8 | |
Record name | Hexahydro-1H-azepin-4-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=108724-15-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Azepan-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50400213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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